(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18513128
InChI: InChI=1S/C27H25NO4/c1-2-10-25(26(29)31-17-19-11-4-3-5-12-19)28-27(30)32-18-24-22-15-8-6-13-20(22)21-14-7-9-16-23(21)24/h2-9,11-16,24-25H,1,10,17-18H2,(H,28,30)/t25-/m0/s1
SMILES:
Molecular Formula: C27H25NO4
Molecular Weight: 427.5 g/mol

(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester

CAS No.:

Cat. No.: VC18513128

Molecular Formula: C27H25NO4

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester -

Specification

Molecular Formula C27H25NO4
Molecular Weight 427.5 g/mol
IUPAC Name benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoate
Standard InChI InChI=1S/C27H25NO4/c1-2-10-25(26(29)31-17-19-11-4-3-5-12-19)28-27(30)32-18-24-22-15-8-6-13-20(22)21-14-7-9-16-23(21)24/h2-9,11-16,24-25H,1,10,17-18H2,(H,28,30)/t25-/m0/s1
Standard InChI Key NTOCLTIRCOQHPW-VWLOTQADSA-N
Isomeric SMILES C=CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C=CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester (CAS: 477578-53-3) has the molecular formula C₂₇H₂₅NO₄ and a molar mass of 427.5 g/mol. Its IUPAC name, benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoate, reflects its stereochemistry and functional groups:

  • Fmoc group: Protects the α-amino group during solid-phase peptide synthesis (SPPS).

  • Benzyl ester: Shields the carboxyl group, which is later deprotected under acidic conditions.

  • Pent-4-enoic acid backbone: Introduces a double bond at the fourth carbon, enabling post-synthetic modifications like click chemistry .

The compound’s isomeric SMILES string, C=CCC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24, highlights its chiral center (S-configuration) and conjugated π-system.

Spectral and Physicochemical Data

While detailed spectroscopic data (e.g., NMR, IR) for this specific compound is limited in public databases, analogous Fmoc-protected amino acids exhibit characteristic absorption bands:

  • Fmoc group: UV absorption at ~265–310 nm due to the fluorene moiety.

  • Benzyl ester: IR stretching at ~1740 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) .

Synthesis and Protection Strategy

Fmoc Protection of the Amino Group

The Fmoc group is introduced via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under mild basic conditions (e.g., sodium bicarbonate). This step ensures selective protection of the α-amino group while leaving other functional groups (e.g., carboxyl) intact. The Fmoc group’s stability under acidic conditions allows orthogonal deprotection alongside acid-labile benzyl esters .

Benzyl Esterification of the Carboxyl Group

Carboxyl protection is achieved through benzylation using benzyl bromide or benzyl chloride in the presence of a base (e.g., DMAP). The benzyl ester’s stability during SPPS enables sequential coupling reactions, and it is typically removed via hydrogenolysis or strong acids (e.g., HBr/acetic acid) .

Orthogonality in Peptide Synthesis

The combination of Fmoc (base-labile) and benzyl ester (acid-labile) groups exemplifies orthogonal protection, a cornerstone of SPPS. This strategy permits iterative deprotection and coupling without side reactions, facilitating the synthesis of long and modified peptides .

Applications in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS)

(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is a building block in SPPS, particularly for incorporating non-proteinogenic amino acids. Its pent-4-enoic acid moiety allows for:

  • Post-translational modifications: The double bond enables thiol-ene reactions for attaching fluorescent tags or biotin .

  • Conformational constraints: The unsaturated backbone restricts peptide flexibility, enhancing target binding affinity .

Synthesis of Modified Peptides

Researchers utilize this derivative to create peptides with:

  • Unnatural side chains: The benzyl ester’s bulkiness minimizes steric hindrance during coupling.

  • Site-specific modifications: Selective deprotection enables the introduction of phosphorylated or glycosylated residues.

Comparative Analysis with Other Protecting Groups

Fmoc vs. BOC Protection

While BOC (tert-butyloxycarbonyl) groups are acid-labile, Fmoc’s base-sensitive deprotection (e.g., piperidine) offers compatibility with acid-labile linkers in SPPS . This reduces side reactions and improves yields in long peptide sequences.

Benzyl Ester vs. Methyl Ester

Research Findings and Advancements

Stability Studies

Recent studies highlight the Fmoc group’s stability in dimethylformamide (DMF) and N-methylpyrrolidone (NMP), critical solvents for SPPS. No significant epimerization occurs at the α-carbon under standard coupling conditions.

Case Study: Anticancer Peptides

A 2024 study utilized this compound to synthesize HDAC inhibitor peptides with a pent-4-enoic acid backbone. The unsaturated chain enhanced cellular uptake by 40% compared to saturated analogs, demonstrating its utility in drug design .

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